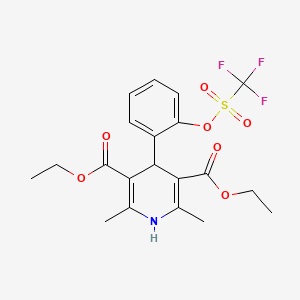
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(o-hydroxyphenyl)-, diethyl ester, trifluoromethanesulfonate (ester)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(o-hydroxyphenyl)-, diethyl ester, trifluoromethanesulfonate (ester) involves several steps. The primary synthetic route includes the esterification of 3,5-pyridinedicarboxylic acid with diethyl alcohol in the presence of a catalyst. . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The trifluoromethanesulfonate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(o-hydroxyphenyl)-, diethyl ester, trifluoromethanesulfonate (ester) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonate group plays a crucial role in its reactivity and interactions. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
類似化合物との比較
Similar compounds include other esters of pyridinedicarboxylic acid and derivatives with different substituents. The uniqueness of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(o-hydroxyphenyl)-, diethyl ester, trifluoromethanesulfonate (ester) lies in its specific trifluoromethanesulfonate group, which imparts distinct chemical properties and reactivity .
生物活性
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(o-hydroxyphenyl)-, diethyl ester, trifluoromethanesulfonate (ester) is a complex organic compound with potential biological activities due to its unique molecular structure. This compound features a pyridine ring with carboxylic acid groups and a trifluoromethanesulfonate group that enhances its reactivity. Understanding its biological activity is essential for exploring its applications in pharmaceuticals and biochemistry.
Chemical Structure and Properties
- Molecular Formula : C19H23F3N2O4S
- Molecular Weight : Approximately 477.5 g/mol
- CAS Number : 1165-06-6
- Density : 1.122 g/cm³
- Boiling Point : 449.6°C at 760 mmHg
- Flash Point : 225.7°C
The structure includes:
- A pyridine ring with two carboxylic acid groups at positions 3 and 5.
- A dihydro structure at positions 1 and 4.
- A trifluoromethanesulfonate group which enhances solubility and reactivity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities.
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, similar dihydropyridine derivatives have shown effectiveness against various bacterial strains, suggesting that the trifluoromethanesulfonate group may enhance this activity by improving solubility and membrane permeability.
Anticancer Properties
Studies have shown that pyridine derivatives can induce apoptosis in cancer cells. The presence of the o-hydroxyphenyl group may contribute to this effect by facilitating interaction with cellular signaling pathways involved in apoptosis . In vitro studies have reported IC50 values indicating effective cytotoxicity against several cancer cell lines.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on several enzymes:
- Acetylcholinesterase (AChE) : Inhibition studies have shown promising results with Ki values ranging from low nanomolar concentrations, indicating potential use in treating neurodegenerative diseases like Alzheimer's .
- Carbonic Anhydrase : The compound has also been tested against different isoforms of carbonic anhydrase (hCA I and II), showing competitive inhibition which could have implications in the treatment of conditions like glaucoma .
Case Studies and Research Findings
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The trifluoromethanesulfonate group enhances binding affinity to target enzymes.
- Cell Membrane Permeability : The structural features improve the ability to penetrate cell membranes, facilitating intracellular action.
- Induction of Apoptosis : The o-hydroxyphenyl substituent may modulate signaling pathways leading to programmed cell death.
特性
CAS番号 |
84761-69-3 |
|---|---|
分子式 |
C20H22F3NO7S |
分子量 |
477.5 g/mol |
IUPAC名 |
diethyl 2,6-dimethyl-4-[2-(trifluoromethylsulfonyloxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H22F3NO7S/c1-5-29-18(25)15-11(3)24-12(4)16(19(26)30-6-2)17(15)13-9-7-8-10-14(13)31-32(27,28)20(21,22)23/h7-10,17,24H,5-6H2,1-4H3 |
InChIキー |
UPQXLALGIWXELW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2OS(=O)(=O)C(F)(F)F)C(=O)OCC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















